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Abstract
Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule,

dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and

a long-acting β2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide

provides a comprehensive overview of the discovery and development history of navafenterol,
detailing its preclinical pharmacology, clinical trial progression, and key experimental

methodologies. Quantitative data from pivotal studies are summarized in structured tables for

comparative analysis, and key mechanistic and workflow diagrams are presented using

Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic

obstructive pulmonary disease (COPD).

Introduction: The Rationale for a MABA in COPD
Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease

characterized by persistent airflow limitation.[3] The cornerstone of pharmacological

management for COPD involves the use of inhaled bronchodilators, primarily long-acting

muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs).[4] While

both classes of drugs are effective as monotherapies, their combination has been shown to

provide superior bronchodilation and clinical benefits due to their complementary mechanisms

of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and

LABAs.
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The development of single-molecule muscarinic antagonist and β2-agonist (MABA)

compounds, such as navafenterol, represents a further evolution in COPD therapy.[4] The

theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both

pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical

development compared to two-component FDCs.[4][5]

Discovery and Preclinical Development
Navafenterol was initially developed by Almirall S.A. under the code LAS191351 and was later

acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a

single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors

and β2-adrenergic receptors.

In Vitro Pharmacology
Preclinical in vitro studies were crucial in characterizing the pharmacological profile of

navafenterol. These studies typically involve radioligand binding assays to determine the

affinity of the compound for the target receptors and functional assays to assess its potency

and efficacy.

Experimental Protocol: Receptor Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of navafenterol for human muscarinic M3

and β2-adrenergic receptors.

Methodology:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing

either the human M3 or β2-adrenergic receptor.

Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3

receptors, [3H]-CGP-12177 for β2-adrenergic receptors) is used to label the target

receptors.

Competition Binding: The ability of increasing concentrations of navafenterol to displace

the radioligand from the receptor is measured.
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Data Analysis: The concentration of navafenterol that inhibits 50% of the specific binding

of the radioligand (IC50) is determined. The IC50 value is then converted to a binding

affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Cellular Assays

Objective: To determine the functional potency (EC50) and efficacy of navafenterol at the

β2-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.

Methodology (β2-Agonism):

Cell Line: A cell line expressing the human β2-adrenergic receptor and a reporter system

(e.g., cAMP response element-luciferase) is used.

Stimulation: Cells are stimulated with increasing concentrations of navafenterol.

Measurement: The production of the second messenger, cyclic AMP (cAMP), or the

reporter gene expression is measured.

Data Analysis: The concentration of navafenterol that produces 50% of the maximal

response (EC50) is calculated.

Methodology (M3-Antagonism):

Cell Line: A cell line expressing the human M3 receptor is used.

Agonist Challenge: Cells are pre-incubated with increasing concentrations of navafenterol
before being challenged with a fixed concentration of a muscarinic agonist (e.g.,

carbachol).

Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization)

is measured.

Data Analysis: The concentration of navafenterol that inhibits 50% of the agonist-induced

response (IC50) is determined.

In Vivo Pharmacology
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Following in vitro characterization, the bronchoprotective effects of navafenterol were

evaluated in animal models.

Experimental Protocol: In Vivo Bronchoprotection in Animal Models

Objective: To assess the ability of inhaled navafenterol to protect against agonist-induced

bronchoconstriction in animal models (e.g., guinea pigs, dogs).

Methodology:

Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.

Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine)

is administered intravenously or by inhalation to induce an increase in airway resistance.

Drug Administration: Navafenterol is administered via inhalation prior to the

bronchoconstrictor challenge.

Measurement: Changes in lung function parameters, such as airway resistance and

dynamic lung compliance, are measured.

Data Analysis: The dose of navafenterol required to inhibit the bronchoconstrictor

response by 50% (ED50) is determined.

Clinical Development
The clinical development program for navafenterol has encompassed Phase I and Phase II

studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers

and patients with COPD.

Phase I Clinical Trials
Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single

and multiple ascending doses of navafenterol.

Table 1: Summary of Key Phase I Clinical Trial Data for Navafenterol
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Study Identifier Population Dose(s) Key Findings

NCT02814656

Healthy Male

Volunteers (non-

Japanese)

300 µg, 600 µg, 900

µg (multiple

ascending doses)

Good safety and

tolerability at steady

state.[5]

NCT03159442
Healthy Male

Volunteers (Japanese)

300 µg, 600 µg, 900

µg (multiple

ascending doses)

Good safety and

tolerability at steady

state.[5]

NCT02573155
Moderate to Severe

COPD Patients

400 µg, 1800 µg

(single doses)

Sustained

bronchodilation over

24 hours; well-

tolerated.[7]

- Mild Asthma Patients

50 µg, 200 µg, 400

µg, 900 µg, 1800 µg,

2100 µg (single

ascending doses)

Rapid onset of action;

sustained

bronchodilation up to

36 hours; well-

tolerated.[8]

Phase II Clinical Trials
Phase II studies aimed to evaluate the efficacy and safety of navafenterol in patients with

moderate to severe COPD.

Table 2: Summary of Key Phase IIa Clinical Trial Data for Navafenterol
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Study
Identifier

Population
Treatment
Arms

Primary
Endpoint

Key Efficacy
Results

NCT02971293
Moderate to

Severe COPD

Navafenterol

(100 µg, 600 µg),

Placebo

Change from

baseline in

trough FEV1 on

Day 15

Dose-dependent,

clinically

meaningful

improvements in

bronchodilation

over 24 hours

compared to

placebo.[9]

NCT03645434
Moderate to

Severe COPD

Navafenterol

(600 µg),

Umeclidinium/Vil

anterol

(UMEC/VI; 62.5

µg/25 µg),

Placebo

Change from

baseline in

trough FEV1 on

Day 15

Significant

improvement in

trough FEV1 vs.

placebo (LS

mean difference:

0.202 L;

p<0.0001). No

significant

difference

between

navafenterol and

UMEC/VI.[9][10]

Experimental Protocol: Phase IIa Clinical Trial in COPD (NCT03645434)

Objective: To evaluate the efficacy, pharmacokinetics, and safety of navafenterol compared

with placebo and an active comparator in patients with moderate-to-severe COPD.[9]

Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete

crossover study.[9]

Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, post-

bronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 ≥ 30% and < 80% of

predicted normal.

Treatment:
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Navafenterol 600 µg once daily via inhalation.

Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.

Placebo.

Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1

second (FEV1) on Day 15.[9]

Secondary Outcome Measures:

Change from baseline in peak FEV1.

Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).

Change from baseline in COPD Assessment Tool (CAT).

Adverse events.

Pharmacokinetics.

Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various

time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the

23.25-hour and 23.75-hour post-dose readings on Day 14.

Mechanism of Action and Signaling Pathways
Navafenterol exerts its bronchodilatory effect through two distinct signaling pathways:

Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from

parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells,

leading to bronchoconstriction. Navafenterol competitively antagonizes the binding of

acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.

β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on

airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the

intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation
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of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately

resulting in smooth muscle relaxation and bronchodilation.

Muscarinic M3 Receptor Pathway

β2-Adrenergic Receptor Pathway

Navafenterol

M3 ReceptorAntagonizes BronchoconstrictionLeads to

Acetylcholine
Binds

Navafenterol β2 ReceptorActivates Adenylyl CyclaseActivates ↑ cAMPCatalyzes PKAActivates BronchodilationLeads to

Click to download full resolution via product page

Caption: Dual signaling pathways of Navafenterol.

Development Workflow
The development of navafenterol followed a structured workflow from initial discovery to

clinical evaluation.
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Preclinical Development
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Caption: Navafenterol development workflow.
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Conclusion and Future Directions
Navafenterol has demonstrated promising results in its clinical development program to date,

showing significant improvements in lung function and a favorable safety profile in patients with

moderate to severe COPD.[3][9] Its efficacy appears comparable to an established

LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential

simplification of treatment for COPD. Further investigation in larger and longer-term Phase III

clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy

for navafenterol. As of early 2023, the clinical development for navafenterol for COPD was

discontinued for strategic reasons.[11] However, the data generated from its comprehensive

development program provide valuable insights into the potential of the MABA class of

bronchodilators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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